molecular formula C14H23ClN2O2 B6181497 tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride CAS No. 2613383-24-5

tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride

Cat. No.: B6181497
CAS No.: 2613383-24-5
M. Wt: 286.8
InChI Key:
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Description

Tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride (TBCH) is a chemical compound widely used in scientific research. It is a colorless solid with a molecular weight of 303.81 g/mol and a melting point of 161-163°C. TBCH has a variety of applications, including use as a reagent in organic synthesis, a catalyst in chemical reactions, and a ligand in coordination chemistry. It is also used in the production of pharmaceuticals and in the purification of proteins and peptides.

Scientific Research Applications

Tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride is widely used in scientific research due to its ability to act as a reagent, catalyst, and ligand in various chemical reactions. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. This compound is also used in the production of pharmaceuticals, as well as in the purification of proteins and peptides.

Mechanism of Action

Tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride acts as a reagent, catalyst, or ligand in various chemical reactions. As a reagent, it can be used to catalyze the formation of carbon-carbon bonds, as well as to activate and functionalize organic substrates. As a catalyst, it can be used to promote the formation of a variety of compounds, including cyclic compounds and heterocycles. Finally, as a ligand, it can be used to coordinate to metal ions, allowing for the formation of complex molecules.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or to interact with any biological molecules, and it is not known to be metabolized by the body.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in air and water. It is also non-toxic and non-flammable. However, it is not very soluble in water, and it has a relatively low melting point.

Future Directions

The future of research involving tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride is promising. It can be used in a variety of ways, including as a reagent, catalyst, and ligand in various chemical reactions. It can also be used in the production of pharmaceuticals, as well as in the purification of proteins and peptides. Additionally, it can be used to study the mechanisms of enzyme action and to develop new drugs. Finally, it can be used to study the effects of environmental pollutants on biological systems.

Synthesis Methods

Tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride is synthesized using a two-step process involving the reaction of tert-butyl carbamate with 2-amino-3-phenylpropyl chloride. In the first step, tert-butyl carbamate is reacted with 2-amino-3-phenylpropyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces tert-butyl N-(3-amino-2-phenylpropyl)carbamate. In the second step, the tert-butyl N-(3-amino-2-phenylpropyl)carbamate is reacted with hydrochloric acid to produce the final product, this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride involves the reaction of tert-butyl N-(3-bromo-2-phenylpropyl)carbamate with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "tert-butyl N-(3-bromo-2-phenylpropyl)carbamate", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: tert-butyl N-(3-bromo-2-phenylpropyl)carbamate is reacted with ammonia in a solvent such as ethanol or methanol to yield tert-butyl N-(3-amino-2-phenylpropyl)carbamate.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form tert-butyl N-(3-amino-2-phenylpropyl)carbamate hydrochloride.", "Step 3: The product is then isolated and purified through techniques such as filtration, crystallization, and recrystallization." ] }

2613383-24-5

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.8

Purity

95

Origin of Product

United States

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